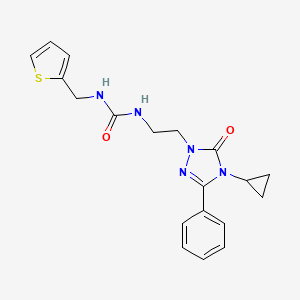

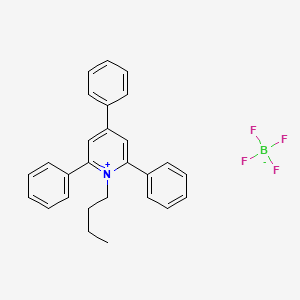

![molecular formula C20H22N2O5S2 B2695970 N-(4,7-二甲氧基苯并[d]噻嗪-2-基)-4-对甲苯磺酰丁酰胺 CAS No. 941925-96-8](/img/structure/B2695970.png)

N-(4,7-二甲氧基苯并[d]噻嗪-2-基)-4-对甲苯磺酰丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

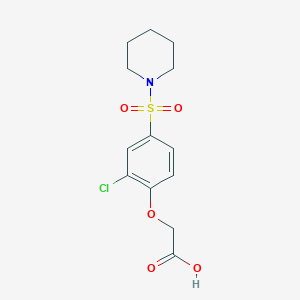

“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a compound that contains a benzo[d]thiazol-2-yl moiety, which is a common structure in many biologically active compounds . The compound also contains a tosyl group (p-toluenesulfonyl), which is often used in organic chemistry as a protecting group for amines.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains methoxy groups and a tosyl group attached to the benzothiazole and butanamide moieties, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy groups might increase its solubility in organic solvents .科学研究应用

Antibacterial Activity

The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Several synthesized derivatives display potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative, in particular, demonstrates a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. Interestingly, the antibacterial behavior of the drug–peptide complex (in conjunction with the cell-penetrating peptide octaarginine) differs significantly from that of the drug alone or the peptide alone. The complex displays faster killing kinetics, creates pores in bacterial cell membranes, and shows negligible hemolytic activity towards human red blood cells .

Antifungal Activity

While not explicitly studied for this compound, related thiazole derivatives have shown antifungal potential. For instance, 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for antifungal activity . Further investigation into the antifungal properties of our compound could be valuable.

Antitumor and Cytotoxic Activity

Although not directly explored for this specific compound, other thiazole derivatives have demonstrated antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxicity against prostate cancer cell lines . Investigating similar effects for our compound could be an interesting avenue for future research.

未来方向

属性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S2/c1-13-6-8-14(9-7-13)29(24,25)12-4-5-17(23)21-20-22-18-15(26-2)10-11-16(27-3)19(18)28-20/h6-11H,4-5,12H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJCLNRLAINHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

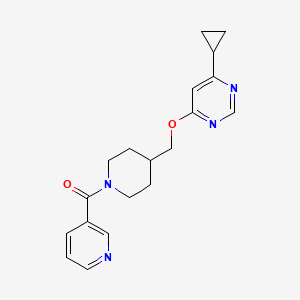

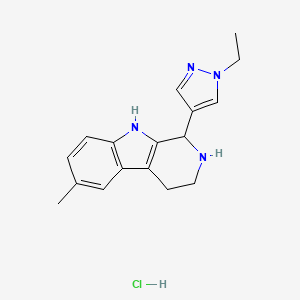

![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)

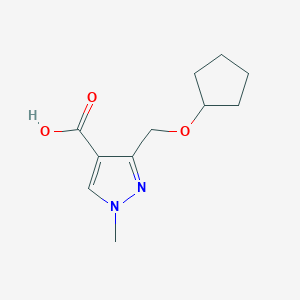

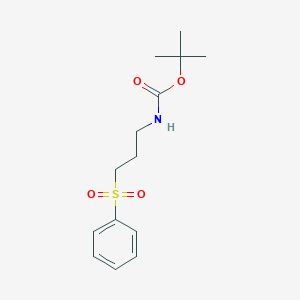

![Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-](/img/structure/B2695902.png)

![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)

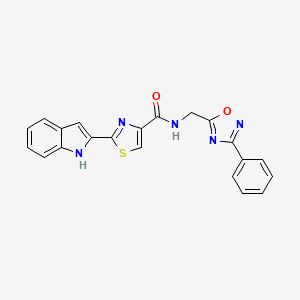

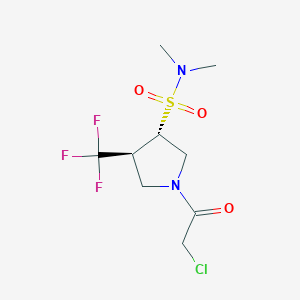

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2695905.png)